2-Oxo-2H-1-benzopyran-7-yl hexanoate
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Overview
Description
2-Oxo-2H-chromen-7-yl hexanoate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused with a pyrone ring. This particular compound is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-chromen-7-yl hexanoate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 2-Oxo-2H-chromen-7-yl hexanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-chromen-7-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-Oxo-2H-chromen-7-yl hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The biological activity of 2-Oxo-2H-chromen-7-yl hexanoate is primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
2-Oxo-2H-chromen-7-yl hexanoate can be compared with other coumarin derivatives, such as:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar biological activities but differs in its chemical structure and specific applications.
7-Hydroxy-2H-chromen-2-one: Known for its use as a fluorescent chemosensor, this compound is a precursor in the synthesis of various coumarin derivatives.
6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: This hybrid compound exhibits antioxidant and anticancer activities.
The uniqueness of 2-Oxo-2H-chromen-7-yl hexanoate lies in its specific ester group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
CAS No. |
114214-80-1 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) hexanoate |
InChI |
InChI=1S/C15H16O4/c1-2-3-4-5-14(16)18-12-8-6-11-7-9-15(17)19-13(11)10-12/h6-10H,2-5H2,1H3 |
InChI Key |
JFTVVEHJJRKCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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